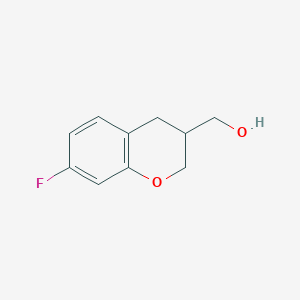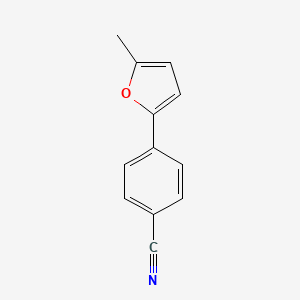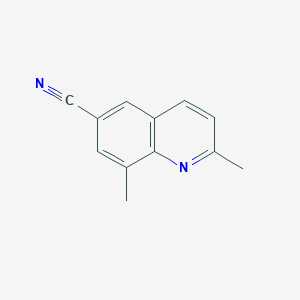![molecular formula C10H10O3 B11910002 2-Benzo[1,3]dioxol-5-yl-propionaldehyde](/img/structure/B11910002.png)
2-Benzo[1,3]dioxol-5-yl-propionaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzo[1,3]dioxol-5-yl-propionaldehyde, also known as 3-(1,3-benzodioxol-5-yl)propionaldehyde, is an organic compound with the molecular formula C10H10O3. It is characterized by a benzodioxole ring attached to a propionaldehyde group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzo[1,3]dioxol-5-yl-propionaldehyde can be achieved through several methods. One common approach involves the condensation of 3,4-methylenedioxybenzaldehyde with propionaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes. For example, the use of palladium-catalyzed coupling reactions has been explored to enhance yield and selectivity. These methods often employ readily available starting materials and mild reaction conditions to ensure scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Benzo[1,3]dioxol-5-yl-propionaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, reflux conditions.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, low temperature.
Major Products Formed:
Oxidation: 2-Benzo[1,3]dioxol-5-yl-propionic acid.
Reduction: 2-Benzo[1,3]dioxol-5-yl-propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has explored its use as a building block for the development of novel therapeutic agents.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties
Wirkmechanismus
The mechanism of action of 2-Benzo[1,3]dioxol-5-yl-propionaldehyde in biological systems involves its interaction with specific molecular targets. For instance, its potential anticancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating key signaling pathways. The compound may also inhibit the growth of microorganisms by disrupting their cellular processes .
Vergleich Mit ähnlichen Verbindungen
3,4-Methylenedioxybenzaldehyde: Shares the benzodioxole ring but lacks the propionaldehyde group.
2-Benzo[1,3]dioxol-5-yl-acetic acid: Similar structure with an acetic acid group instead of a propionaldehyde group.
2-Benzo[1,3]dioxol-5-yl-methanol: Contains a methanol group instead of a propionaldehyde group
Uniqueness: 2-Benzo[1,3]dioxol-5-yl-propionaldehyde is unique due to the presence of both the benzodioxole ring and the propionaldehyde group, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable intermediate in organic synthesis and a promising candidate for further research in medicinal chemistry .
Eigenschaften
Molekularformel |
C10H10O3 |
|---|---|
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
2-(1,3-benzodioxol-5-yl)propanal |
InChI |
InChI=1S/C10H10O3/c1-7(5-11)8-2-3-9-10(4-8)13-6-12-9/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
BDZRBKJYISTLQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=O)C1=CC2=C(C=C1)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N,N-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-amine](/img/structure/B11909970.png)



